molecular formula C3H3Br2N B138852 2,3-Dibromopropionitrile CAS No. 4554-16-9

2,3-Dibromopropionitrile

Cat. No. B138852
CAS RN: 4554-16-9
M. Wt: 212.87 g/mol
InChI Key: ARRIEYYNOLTVTE-UHFFFAOYSA-N
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Description

2,3-Dibromopropionitrile, also known as Propanenitrile, 2,3-dibromo-, is a chemical compound with the formula C3H3Br2N . It has a molecular weight of 212.871 . It is a useful reagent for synthesis .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromopropionitrile can be represented as BrCH2CH(Br)CN . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,3-Dibromopropionitrile has a boiling point of 446.2 K . It has a relative density of 2.14 and a refractive index of 1.5452 .

Scientific Research Applications

Water Treatment and Environmental Protection

2,3-Dibromopropionitrile, also known as 2,2-dibromo-3-nitrilopropionamide (DBNPA), is extensively utilized as an environmental protection agent. It serves as an effective biocide and algaecide in water treatment systems. Its antimicrobial and slimicidal activities, coupled with its ability to delay corrosion in cooling water systems, make it an ideal choice for water treatment applications. This compound has been shown to possess high efficiency and broad-spectrum antimicrobial merits, making it a valuable biocide in various environmental contexts (Li Jian-fen, 2006; Li Jian-fen, 2005) (Li Jian-fen, 2003).

Biocidal Applications in Industrial Settings

DBNPA has proven effective as a slimicide in papermaking systems and cooling towers. Its use extends to functioning as a bactericide for soluble oil emulsions. Laboratory and field tests have demonstrated its effectiveness in these industrial applications. It's also noteworthy that the hydrolysis of DBNPA at certain pH levels yields products that are relatively nonhazardous, highlighting its environmental safety (P. A. Wolf & P. W. Sterner, 1972).

Safety And Hazards

2,3-Dibromopropionitrile is classified as harmful and an irritant . It is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2,3-dibromopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2N/c4-1-3(5)2-6/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRIEYYNOLTVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863417
Record name Propanenitrile, 2,3-dibromo-
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Molecular Weight

212.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromopropionitrile

CAS RN

4554-16-9
Record name 2,3-Dibromopropionitrile
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Record name 2,3-Dibromopropanenitrile
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Record name Propanenitrile, 2,3-dibromo-
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Record name Propanenitrile, 2,3-dibromo-
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Record name 2,3-dibromopropiononitrile
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Record name 2,3-DIBROMOPROPANENITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
RD Khachikyan, NV Tovmasyan… - Russian journal of general …, 2005 - Springer
3-(Triphenylphosphoniochlorido)acrylic and 2,3-dichloropropionic acids react with triphenylphosphine to form 1,2-bis(triphenylphosphoniochlorido)ethane. Under analogous …
Number of citations: 4 link.springer.com
WW Moyer Jr, T Anyos, JL Dennis Jr - The Journal of Organic …, 1966 - ACS Publications
The bulk photochlorinationof acrylonitrile gave, in addition to 2, 3-dichloropropionitrile, telomeric by-products of the structure I. The dimer, 2-chloro-4-(chloromethyl) glutaronitrile (III), …
Number of citations: 3 pubs.acs.org
LG Feoktistov, SI Zhdanov - Bulletin of the Academy of Sciences of the …, 1963 - Springer
Using the equations for latent limiting currents, given by Kemula and Grabowski, expressions are found for determining the stoichiometric coefficients of a reaction which is capable of …
Number of citations: 3 link.springer.com
JP Schroeder, LB Tew, VM Peters - The Journal of Organic …, 1970 - ACS Publications
(23) JP Schroeder, unpublished results.(24) BA Arbuzov and B, P. Lugovkin, Zh. Obshch, Khim., 21, 99 (1951).(25) GN Kosolapoff,“Organophosphorus Compounds,” Wiley, New York, …
Number of citations: 18 pubs.acs.org
CI Sainz-Diaz, E Galvez-Ruano… - The Journal of …, 1995 - ACS Publications
Several vinyl-, propenyl-,(bromoalkenyl)-, and (cyanoalkenyl) phosphonate derivatives have been synthesized. The (2-cyanovinyl) phosphonates have been obtained with an important …
Number of citations: 58 pubs.acs.org
H Petride, A Corbu, C Florea, A Petride… - Revue Roumaine de …, 2006 - revroum.lew.ro
Endocyclic (1) and exocyclic (2)(ie., CN at the aliphatic ring-carbon and in the benzylic position, respectively) N-αcyano derivatives of N-benzylmorpholine,-piperidine,-pyrrolidine,-…
Number of citations: 3 revroum.lew.ro
C Bolchi, M Pallavicini, L Fumagalli, P Ruggeri… - Tetrahedron …, 2013 - Elsevier
The diastereomeric salts of (R)- and (S)-2-aminomethyl-1,4-benzodioxane with unichiral mandelic acid form a simple eutectic, whose binary phase melting point diagram shows the …
Number of citations: 7 www.sciencedirect.com
P Mishra, S Kaur, AN Sharma, RS Jolly - PloS one, 2016 - journals.plos.org
Both the enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid are valuable chiral synthons for enantiospecific synthesis of therapeutic agents such as (S)-doxazosin mesylate, …
Number of citations: 5 journals.plos.org
H Petride, C DRĂGHICI, C Florea… - Revue Roumaine de …, 2008 - researchgate.net
Five new 4-R1-mono-and 1-R1-4-R2-disubstituted derivatives (R1, R2= benzyl, benzoyl) of 2-piperazinecarbonitrile were synthesized and fully characterized by PMR and CMR spectral …
Number of citations: 2 www.researchgate.net
BE Holmes, L Smeester, RC Fry… - Environmental …, 2019 - Wiley Online Library
Disinfection byproducts are formed during most drinking water treatment and presently number >800, some of which are implicated in human health outcomes including bladder cancer …
Number of citations: 11 setac.onlinelibrary.wiley.com

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